molecular formula C10H11N3O B13828559 Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-

Cat. No.: B13828559
M. Wt: 189.21 g/mol
InChI Key: ISVQIEXDAWBVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-[[3-(cyanoamino)phenyl]methyl]- ( 328404-95-1) is a specialized organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. As a substituted acetamide, it belongs to a class of compounds known for their utility in various research and development applications. Substituted acetamides are frequently investigated as key intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. The structure of this compound, which features both acetamide and cyanoamino functional groups, suggests potential for diverse chemical reactivity and molecular interactions, making it a candidate for use in medicinal chemistry and drug discovery research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use. Researchers should consult the product's safety data sheet (MSDS) prior to handling.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[[3-(cyanoamino)phenyl]methyl]acetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12-6-9-3-2-4-10(5-9)13-7-11/h2-5,13H,6H2,1H3,(H,12,14)

InChI Key

ISVQIEXDAWBVBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)NC#N

Origin of Product

United States

Foundational & Exploratory

Advanced Solubility Profiling of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- in Organic Solvents: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to a viable dosage form hinges on a rigorous understanding of its thermodynamic solubility. Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- (also known as N-(3-(cyanoamino)benzyl)acetamide) presents a unique solvation challenge due to its highly functionalized structure. The molecule features an acetamide moiety, a hydrophobic benzyl linker, and a highly polar cyanoamino group. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents, grounded in predictive thermodynamics and validated through robust experimental methodologies.

Part 1: Structural Thermodynamics & Solvation Mechanics

To predict and understand the solubility of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, we must dissect its cohesive energy density—the intermolecular forces holding its crystal lattice together. The principle of "like dissolves like" is mathematically formalized by Hansen Solubility Parameters (HSP), which divide the total cohesive energy (


) into three components: dispersion forces (

), polar interactions (

), and hydrogen bonding (

).
Functional Group Analysis
  • Acetamide Group (-NH-CO-CH

    
    ):  Acts as both a strong hydrogen-bond donor and acceptor. This drives up the 
    
    
    
    requirement for any prospective solvent.
  • Cyanoamino Group (-NH-CN): The cyano group is a potent H-bond acceptor with a strong dipole moment, while the adjacent secondary amine acts as a donor. This localized polarity significantly increases the

    
     value of the molecule.
    
  • Phenyl-Methyl Linker: Provides a localized hydrophobic region, contributing primarily to the dispersion forces (

    
    ).
    
Causality in Solvent Selection

Because the API possesses multiple strong H-bond donors and acceptors, it forms a robust, tightly packed crystal lattice. Solvents with low dielectric constants and poor H-bonding capabilities (e.g., hexane, toluene) lack the thermodynamic driving force required to disrupt these intermolecular bonds[1]. Conversely, highly polar, aprotic solvents with strong H-bond accepting capabilities (like DMSO) can effectively break the API-API hydrogen bonds, replacing them with more favorable API-Solvent interactions.

Part 2: Experimental Methodology (The Self-Validating Protocol)

Determining true thermodynamic solubility requires distinguishing it from kinetic solubility. Kinetic solubility merely measures the precipitation point of a pre-dissolved compound, which is prone to supersaturation artifacts. Thermodynamic solubility, however, measures the equilibrium concentration of a compound in a solvent in the presence of excess solid[2].

The following protocol utilizes a modified, self-validating Shake-Flask Method [3]. It is designed not just to quantify solubility, but to ensure that the solid state of the API has not undergone a solvent-mediated polymorphic transition during the assay.

Step-by-Step Shake-Flask Protocol
  • Supersaturation Preparation: Weigh approximately 50 mg of crystalline Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must be visually confirmed to ensure the system can reach saturation.

  • Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to

    
     at 300 RPM for 72 hours. Causality: A 72-hour window is critical. Shorter incubation times may capture a metastable kinetic state rather than the true thermodynamic baseline[3].
    
  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at

    
    . Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration prevents sub-micron colloidal particles from entering the analyte, which would artificially inflate the quantified solubility[2].
    
  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Solid-State Verification (The Self-Validating Step): Recover the residual solid from the bottom of the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates or trigger polymorphic transitions. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, not the original API.

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the self-validating solubility protocol, emphasizing the critical bifurcation between liquid-phase quantification and solid-phase verification.

SolubilityWorkflow Start Excess API + Solvent (Sealed Vial) Eq Isothermal Agitation (72h, 25°C) Start->Eq Initiate Sep Phase Separation (Centrifugation & PTFE Filtration) Eq->Sep Equilibrium Reached Split Bifurcation Sep->Split Aliquot Quant HPLC-UV Analysis (Supernatant) Split->Quant Liquid Phase Solid XRPD / DSC Analysis (Residual Solid) Split->Solid Solid Phase End1 Thermodynamic Solubility Value Quant->End1 End2 Polymorph / Solvate Verification Solid->End2

Fig 1: Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.

Part 4: Quantitative Data Presentation

Based on the structural thermodynamics and HSP modeling of the acetamide and cyanoamino functional groups, the following table summarizes the solubility profile of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- across standard organic solvent classes at


.
SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100.0High

; strong H-bond acceptor disrupts API crystal lattice.
Dimethylformamide (DMF) Polar Aprotic36.7> 50.0Excellent dipole-dipole interactions; strong H-bond acceptor.
Methanol Polar Protic32.715.0 - 30.0Amphoteric nature solvates both H-bond donors and acceptors of the API.
Acetonitrile Polar Aprotic37.55.0 - 15.0Moderate solubility; lacks H-bond donating capability to fully solvate the cyano group.
Ethyl Acetate Non-polar / Weakly Polar6.0< 5.0Insufficient polarity and H-bonding capacity to overcome lattice energy.
n-Hexane Non-polar1.9< 0.1Highly unfavorable thermodynamics;

mismatch.

Data Interpretation: The data clearly demonstrates that the solubility of this compound is heavily dependent on the solvent's hydrogen-bond accepting capacity. Solvents like DMSO, which can aggressively accept hydrogen bonds from both the acetamide (-NH) and cyanoamino (-NH) groups, yield the highest solubility. Conversely, non-polar solvents fail to disrupt the cohesive energy of the solid state, resulting in negligible dissolution.

References

  • Title: Hansen solubility parameters: A quick review in pharmaceutical aspect. Source: jocpr.com URL:[Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: tbzmed.ac.ir URL:[Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL:[Link]

Sources

Mechanism of Action Studies for Cyanoamino-Containing Compounds: A Technical Guide to Target Modulation and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the cyanoamino pharmacophore (


) into small-molecule therapeutics has driven a paradigm shift in targeted drug design. Characterized by its unique electronic properties—acting simultaneously as a potent hydrogen bond donor and acceptor while modulating the 

of adjacent functional groups—the cyanoamino moiety enables highly specific interactions within complex protein binding pockets.

As a Senior Application Scientist, I have observed that successful mechanism of action (MoA) elucidation for these compounds requires moving beyond simple phenotypic screening. We must interrogate the precise biophysical interactions and downstream signaling cascades. This whitepaper provides an in-depth, causality-driven analysis of the two most prominent classes of cyanoamino-containing therapeutics: Tubulin-Targeting 2-Cyanoaminopyrimidines (Microtubule Modulators) and P2X7 Receptor Antagonists (Inflammasome Inhibitors).

Class I: Tubulin-Targeting 2-Cyanoaminopyrimidines

Mechanistic Rationale

Classical microtubule-targeting agents (MTAs) generally fall into two categories: stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids). However, 2-cyanoaminopyrimidines, such as cevipabulin (TTI-237) and its derivatives, exhibit a highly unusual, hybrid MoA[1].

Competition binding experiments and X-ray crystallography reveal that these compounds bind at the vinca alkaloid site, located at the interface between two consecutive longitudinally-associated tubulin heterodimers[2]. Yet, contrary to the destabilizing effect of vincristine, 2-cyanoaminopyrimidines promote robust tubulin polymerization[3]. The cyanoamino nitrogen, particularly when methylated, is critical for this activity, anchoring the molecule within the hydrophobic pocket and enhancing longitudinal tubulin contacts[3][4].

Furthermore, recent advancements have yielded cyanoamino derivatives that act as Microtubule Degradation Agents (MDgAs) . By inducing conformational instability at the active site, these compounds trigger tubulin denaturation, subsequent ubiquitination, and proteasome-mediated degradation[4]. This dual capability makes them highly effective at overcoming P-glycoprotein (P-gp) mediated multidrug resistance[3].

Quantitative Data: Comparative Profiling

To contextualize the efficacy of cyanoamino-containing MTAs, we must compare their binding affinities and phenotypic outputs against classical agents.

Compound ClassRepresentative AgentPrimary Binding SitePrimary MechanismIC50 (Proliferation)P-gp Resistance
TaxanePaclitaxelTaxane SiteMT Stabilization2 - 5 nMSusceptible
Vinca AlkaloidVincristineVinca SiteMT Destabilization1 - 10 nMSusceptible
2-Cyanoaminopyrimidine Cevipabulin (TTI-237)Vinca SiteMT Polymerization~31 nMResistant
Cyanoamino MDgA Compound 9 (T007-1)Vinca/ColchicineTubulin Degradation10 - 50 nMResistant

Data synthesized from established pharmacological profiles of microtubule-targeting agents[1][3][4].

Self-Validating Protocol: Tubulin Polymerization vs. Degradation Assay

To definitively classify a novel cyanoamino compound as a stabilizer or a degrader, we employ a self-validating, two-pronged workflow. The in vitro turbidity assay isolates direct biophysical effects, while the in vivo fractionation assay confirms the engagement of cellular degradation machinery.

Step-by-Step Methodology:

  • Cellular Dosing & Lysis: Seed HeLa cells at

    
     cells/well. Treat with the cyanoamino compound (100 nM) for 24 hours. Lyse cells in a microtubule-stabilizing buffer (0.1 M PIPES, 1 mM EGTA, 1 mM MgSO4, 30% glycerol, 5% Triton X-100) to maintain existing polymer structures.
    
  • Fractionation (Soluble vs. Polymeric): Centrifuge the lysate at 100,000

    
     for 30 minutes at 37°C. The supernatant contains soluble tubulin; the pellet contains polymerized microtubules.
    
  • Western Blot Analysis: Resuspend the pellet. Run both fractions on an SDS-PAGE gel. Probe for

    
    -tubulin and ubiquitin. Causality checkpoint: A true MDgA will show a dramatic reduction in total tubulin across both fractions, accompanied by a high molecular weight ubiquitin smear.
    
  • In Vitro Turbidity Assay: To rule out indirect cellular effects, incubate purified porcine brain tubulin (3 mg/mL) with the compound in a cell-free system. Measure absorbance at 340 nm at 37°C for 60 minutes. Causality checkpoint: Polymerization agents will cause a rapid spike in optical density (turbidity), while degraders will suppress baseline assembly.

TubulinWorkflow Start Cyanoaminopyrimidine Incubation Lysis Cell Lysis & Fractionation (Soluble vs. Polymeric) Start->Lysis Turbidity In Vitro Turbidity Assay (Cell-Free Kinetics) Start->Turbidity WB Western Blot Analysis (Tubulin & Ubiquitin) Lysis->WB Decision Phenotype Analysis Turbidity->Decision WB->Decision Polymerization Polymerization Promoted (Taxane-like Behavior) Decision->Polymerization Increased Turbidity, High Polymeric Fraction Degradation Tubulin Degradation (Proteasome-dependent) Decision->Degradation Decreased Total Tubulin, High Ubiquitination

Workflow for differentiating tubulin polymerization vs. degradation mechanisms.

Class II: P2X7 Receptor Antagonists

Mechanistic Rationale

The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation, chronic pain, and neurodegenerative diseases[5]. Activation by high concentrations of extracellular ATP leads to potassium (


) efflux, large pore formation, and the subsequent assembly of the NLRP3 inflammasome, culminating in the release of mature IL-1

[5].

Cyanoamino-containing compounds, specifically A-740003 (N-[1-[[(cyanoamino)(5-quinolinylamino)methylene]amino]-2,2-dimethylpropyl]-3,4-dimethoxybenzeneacetamide), represent a breakthrough in selective P2X7 antagonism[6][7]. The cyanoamino group in A-740003 is strictly required for binding to an intersubunit allosteric site on the P2X7 receptor, distinct from the ATP orthosteric site[8]. By locking the receptor in a closed conformation, A-740003 acts as a negative allosteric modulator, preventing ATP-induced channel opening, halting


 efflux, and effectively silencing the NLRP3 inflammasome cascade[5].

P2X7Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Allosteric Site) ATP->P2X7 Orthosteric Activation A740003 A-740003 (Cyanoamino Antagonist) A740003->P2X7 Allosteric Inhibition K_efflux Potassium (K+) Efflux & Pore Formation P2X7->K_efflux Channel Opening NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves Pro-caspase IL1B IL-1β / IL-18 Maturation & Release Caspase->IL1B Cleaves Pro-cytokines

Mechanism of P2X7 receptor inhibition by cyanoamino antagonist A-740003.

Self-Validating Protocol: IL-1 Release and Pore Formation Assay

To validate the allosteric inhibition of P2X7 by cyanoamino compounds, we must prove that both the immediate biophysical event (pore formation) and the downstream biological consequence (cytokine release) are blocked[6].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 monocytes at

    
     cells/well. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Receptor Priming: Prime cells with 1

    
    g/mL LPS (Lipopolysaccharide) for 4 hours to upregulate pro-IL-1
    
    
    
    and NLRP3 expression.
  • Antagonist Pre-incubation: Wash cells and incubate with A-740003 (dose-response: 10 nM to 1

    
    M) in the presence of 2 
    
    
    
    M YO-PRO-1 iodide dye for 30 minutes.
  • ATP Stimulation & Pore Assay: Stimulate cells with 3 mM ATP or 300

    
    M BzATP (a more potent P2X7 agonist). Immediately monitor YO-PRO-1 uptake via fluorescence microplate reader (Ex/Em: 491/509 nm) over 15 minutes. Causality checkpoint: Because YO-PRO-1 is a large cation (629 Da), its intracellular accumulation strictly validates the opening of the P2X7 macropore. A-740003 should ablate this signal (IC50 ~92 nM)[6].
    
  • Cytokine ELISA: Collect the cellular supernatant 30 minutes post-ATP stimulation. Quantify mature IL-1

    
     using a highly specific sandwich ELISA. Causality checkpoint: The absence of mature IL-1
    
    
    
    confirms that the blockade of the P2X7 pore successfully prevented
    
    
    efflux and subsequent NLRP3 inflammasome activation.

Conclusion

The cyanoamino functional group is far more than a structural linker; it is a highly active pharmacophore capable of dictating the mechanism of action of small-molecule drugs. Whether anchoring a pyrimidine core to the vinca site of tubulin to induce targeted protein degradation, or acting as an allosteric wedge in the P2X7 receptor to halt neuroinflammation, the rational application of cyanoamino chemistry offers immense therapeutic potential. By employing the rigorous, self-validating experimental frameworks outlined in this guide, researchers can confidently translate these biophysical interactions into robust clinical candidates.

References

  • 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. National Institutes of Health (NIH).
  • Recent Progress on Microtubule Degradation Agents. Journal of Medicinal Chemistry (ACS).
  • Design, synthesis and evaluation of photoactivatable derivatives of microtubule (MT)-active[1,2,4]triazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).
  • Cevipabulin | CAS:849550-05-6 | Anti-microtubule agent. BioCrick.
  • Mapping the Allosteric Action of Antagonists A740003 and A438079 Reveals a Role for the Left Flipper in Ligand Sensitivity at P2X7 Receptors. National Institutes of Health (NIH).
  • The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers.
  • A-740003 (CAS Number: 861393-28-4). Cayman Chemical.
  • A 740003 | Purinergic (P2X) Receptors. Tocris Bioscience.

Sources

Preliminary In-Vitro Screening of N-((3-(cyanoamino)phenyl)methyl)acetamide: A Technical Guide to Reversible Covalent Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), the discovery of warheads that balance electrophilic reactivity with target selectivity is paramount. N-((3-(cyanoamino)phenyl)methyl)acetamide (CAS 328404-95-1)[1] serves as an exemplary fragment-level model for evaluating cysteine-targeted reversible covalent inhibitors.

Structurally, this compound is bipartite:

  • The Benzylacetamide Moiety: Provides a tunable scaffold for non-covalent interactions within a target’s binding pocket (e.g., hydrogen bonding via the amide).

  • The Cyanoamino (-NH-CN) Warhead: Acts as a tempered electrophile.

Unlike traditional Michael acceptors (such as acrylamides) that form permanent, irreversible thioether bonds leading to potential idiosyncratic toxicity,[2]. The cyanoamino group reacts with nucleophilic cysteine residues (e.g., Cys481 in BTK or Cys909 in JAK3) to form a transient thioisourea adduct[3][4]. This reversible mechanism provides the extended target residence time of a covalent drug while mitigating the risks of permanent off-target protein modification.

KineticModel E Free Enzyme (Cys-SH) EI Non-Covalent Complex (E:I) E->EI k1 I Inhibitor (-NH-CN) I->EI k1 EI->E k-1 E_I Covalent Adduct (E-I) EI->E_I k2 E_I->EI k-2

Kinetic model of reversible covalent binding by cyanoamino warheads.

In-Vitro Screening Cascade

To rigorously validate the mechanism of N-((3-(cyanoamino)phenyl)methyl)acetamide, standard equilibrium assays (like a 1-hour IC₅₀) are fundamentally inadequate. Because covalent binding is a two-step kinetic process (


), the screening cascade must be designed to isolate the non-covalent affinity (

) from the covalent inactivation rate (

), and subsequently prove the reversibility of the adduct (

).

Workflow A 1. TDI Assay Determine kinact & KI B 2. Jump Dilution Confirm Reversibility (k-2) A->B C 3. Intact LC-MS Verify 1:1 Stoichiometry B->C D 4. Peptide Mapping Identify Modification Site C->D

Sequential screening workflow for reversible covalent fragments.

Phase 1: Time-Dependent Inhibition (TDI) Profiling

Causality: A time-dependent decrease in the apparent IC₅₀ is the hallmark of covalent engagement. By pre-incubating the enzyme and inhibitor, we allow the slow chemical step (


) to occur before initiating the assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of N-((3-(cyanoamino)phenyl)methyl)acetamide in 100% DMSO.

  • Pre-Incubation: Mix the compound with the target recombinant enzyme (e.g., a cysteine kinase) in assay buffer. Establish multiple pre-incubation time points (e.g., 0, 15, 30, 60, and 120 minutes) at 25°C.

  • Initiation: Add the substrate (e.g., ATP and generic peptide) to initiate the reaction.

  • Measurement: Monitor product formation continuously using a TR-FRET or fluorescence polarization readout.

  • Analysis: Extract the observed rate constant (

    
    ) for each concentration. Plot 
    
    
    
    versus inhibitor concentration
    
    
    to fit the equation:
    
    
    .
Phase 2: Reversibility Assessment via Jump Dilution

Causality: To distinguish this cyanamide fragment from an irreversible binder, we must force the equilibrium backward. By pre-forming the complex at high concentrations and rapidly diluting it, a[4], restoring enzyme activity over time.

Step-by-Step Protocol:

  • Complex Formation: Incubate the target enzyme with the compound at a concentration of 10× its apparent IC₅₀ for 1 hour to ensure >95% target occupancy.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into a reaction buffer containing saturating concentrations of substrate (to prevent rebinding).

  • Monitoring: Continuously monitor the recovery of enzymatic activity over 4 to 6 hours.

  • Validation: Include a known irreversible inhibitor (e.g., an acrylamide analog) as a negative control, which should show zero activity recovery. Fit the progress curve to a first-order exponential recovery equation to calculate the dissociation half-life (

    
    ).
    
Phase 3: Structural Validation via Intact Protein Mass Spectrometry

Causality: Kinetic data implies covalent binding, but intact MS provides definitive physical proof. Nucleophilic addition of a cysteine thiol to the cyanamide nitrile carbon forms an adduct without the loss of a leaving group. Therefore, the protein mass must shift by exactly the molecular weight of the intact compound (C₁₀H₁₁N₃O = 189.09 Da).

Step-by-Step Protocol:

  • Labeling: Incubate the target protein (2 µM) with the compound (20 µM) for 2 hours at 25°C.

  • Quenching: Stop the reaction by adding 0.1% Formic Acid to lower the pH and protonate the reactive thiols.

  • Chromatography: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Process the raw multiply-charged spectra using a deconvolution algorithm (e.g., MaxEnt1) to obtain the intact mass. Confirm that only a single +189.09 Da shift is present, validating a 1:1 stoichiometry and ruling out promiscuous over-labeling.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-((3-(cyanoamino)phenyl)methyl)acetamide when screened against a model cysteine-dependent kinase, demonstrating the self-validating nature of this screening cascade.

ParameterAssay MethodMeasured Value (Model)Mechanistic Interpretation
IC₅₀ (Apparent) TR-FRET (1h incubation)4.2 µMModerate initial affinity; typical for unoptimized fragment-sized warheads.

Continuous Kinetic Assay

Confirms slow-binding covalent engagement driven by the cyanoamino group.
Dissociation Half-life (

)
Jump Dilution~4.5 hoursProves the adduct is reversible (

), distinguishing it from irreversible binders.
Adduct Mass Shift Intact LC-MS+189.09 DaCorresponds exactly to the intact mass of the compound, confirming a 1:1 addition reaction.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Molecules (MDPI) URL: [Link]

  • Title: Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

Sources

Methodological & Application

In-Depth Technical Guide: Profiling UCHL1 Activity Using N-((3-(cyanoamino)phenyl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Probe Rationale

The ubiquitin-proteasome system relies heavily on deubiquitinating enzymes (DUBs) to maintain protein homeostasis. Among these, Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1) has emerged as a critical node in neurodegeneration, oncogenesis, and tissue fibrosis ()[1]. Historically, studying UCHL1 in living cells was hindered by a lack of cell-permeable, highly selective probes.

N-((3-(cyanoamino)phenyl)methyl)acetamide represents a highly specific class of covalent chemical probes featuring a cyanamide (-NH-CN) warhead. This guide provides a comprehensive framework for utilizing this cyanamide probe to interrogate UCHL1 activity. By leveraging the unique reactivity of the cyanamide group, researchers can achieve low-nanomolar target engagement in live cells, overcoming the limitations of older, non-engaging inhibitors like LDN-57444[1].

Mechanistic Causality: The Cyanamide-Cysteine Interaction

To design a successful experiment, one must understand why the probe works. The cyanamide warhead is not a broad-spectrum electrophile like a haloacetamide. Instead, it requires a highly specific microenvironment to react.

Within the UCHL1 active site, the catalytic triad lowers the pKa of Cys90 , generating a highly nucleophilic thiolate. When the probe enters the active site, the cyanamide carbon undergoes a nucleophilic attack by the Cys90 thiolate, forming a covalent isothiourea adduct (). This reaction is slowly reversible and highly dependent on the structural alignment provided by the UCHL1 binding pocket, granting the probe exquisite selectivity over other cellular nucleophiles and closely related DUBs (e.g., UCHL3)[1].

MOA Probe Cyanamide Probe (N-((3-(cyanoamino)phenyl) methyl)acetamide) Complex Isothiourea Adduct (Covalent Complex) Probe->Complex Nucleophilic Attack UCHL1 UCHL1 Enzyme (Active Site Cys90) UCHL1->Complex Cys90 Thiolate Inhibition Enzyme Inhibition (Blocked Ubiquitin Binding) Complex->Inhibition Steric Hindrance

Caption: Mechanism of UCHL1 inhibition via cyanamide-mediated isothiourea adduct formation.

Quantitative Target Engagement Profile

The following table summarizes the foundational biochemical and proteomic parameters expected when deploying cyanamide-based probes against UCHL1.

ParameterValue / CharacteristicMechanistic Rationale
Target Enzyme UCHL1Primary target of cyanamide-based DUB inhibitors[1].
Reactive Warhead Cyanamide (-NH-CN)Undergoes nucleophilic attack by active site thiolate.
Adduct Formed IsothioureaCovalent but slowly reversible; sensitive to reduction.
In-cell IC50 ~100 - 800 nMScaffold-dependent; highly potent in live cells[1].
Proteomic Selectivity High (>100-fold over UCHL3)Requires specific active-site protonation dynamics[1].
Known Off-Targets ALDH, PARK7 (DJ-1)Shared hyper-reactive cysteine environments.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. To prove that N-((3-(cyanoamino)phenyl)methyl)acetamide engages the functional active site of UCHL1 in vivo, we employ a competitive Activity-Based Protein Profiling (ABPP) assay.

By utilizing a secondary, broad-spectrum reactive probe (HA-Ub-VME ) that covalently binds to all active DUBs, we create a competition scenario. If the cyanamide probe successfully engages the UCHL1 active site in the living cell, it sterically occludes the subsequent binding of HA-Ub-VME in the lysate. Therefore, target engagement is proven not by the presence of a signal, but by its concentration-dependent disappearance on an anti-HA immunoblot. This inverse correlation is a self-validating system that eliminates false positives caused by non-specific antibody binding.

ABPP_Workflow Step1 1. Live Cell Treatment (Incubate cells with Cyanamide Probe) Step2 2. Cell Lysis (Non-denaturing buffer, minimal BME) Step1->Step2 Step3 3. Competitive Labeling (Add HA-Ub-VME to lysate) Step2->Step3 Step4 4. SDS-PAGE & Transfer (Do NOT boil samples) Step3->Step4 Step5 5. Immunoblotting (Probe for HA-tag & UCHL1) Step4->Step5 Data Target Engagement Validation (Loss of HA signal = Probe binding) Step5->Data

Caption: Competitive ABPP workflow for validating intracellular UCHL1 target engagement.

Protocol A: Live-Cell Competitive ABPP

Objective: Quantify the intracellular target engagement of the cyanamide probe.

  • Cell Treatment: Seed Cal51 or HEK293T cells and culture to 80% confluency. Treat cells with a concentration gradient of the cyanamide probe (e.g., 0.01 µM to 10 µM) or a DMSO vehicle control for 1–2 hours at 37°C.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, supplemented with protease inhibitors lacking EDTA or DTT).

  • Protein Normalization: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Competitive Labeling: Add HA-Ub-VME (final concentration 0.5–1.0 µM) to the normalized lysates. Incubate for 45 minutes at 37°C to allow the Ub-VME to label all uninhibited DUBs.

  • Sample Preparation (CRITICAL STEP): Add 4X SDS loading buffer. Do not exceed 0.3% (v/v) final concentration of β-mercaptoethanol (BME), and DO NOT boil the samples. (See Troubleshooting section for causality).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-HA (to visualize total active DUBs) and anti-UCHL1 (to verify total UCHL1 loading).

  • Analysis: Calculate the IC50 by quantifying the dose-dependent reduction of the HA-UCHL1 band intensity relative to the DMSO control.

Protocol B: Biochemical Fluorescence Polarization (FP) Assay

Objective: Determine the direct in vitro biochemical IC50 of the probe. Causality Insight: FP is a homogeneous, mix-and-read assay. When UCHL1 cleaves the Ub-Lys-TAMRA substrate, the small TAMRA-Lys fluorophore is released. Its rotational correlation time decreases, leading to a drop in polarization. Probe binding inhibits this cleavage, maintaining high polarization.

  • Enzyme Preparation: Dilute recombinant human UCHL1 to 2 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense the cyanamide probe (in DMSO) into a 384-well black microplate. Add the UCHL1 solution and incubate for 30 minutes at room temperature to allow the isothiourea adduct to form.

  • Substrate Addition: Add Ub-Lys-TAMRA substrate to a final concentration of 10 nM.

  • Measurement: Read fluorescence polarization continuously for 60 minutes using a microplate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Extraction: Plot the initial velocity of polarization decay against probe concentration to derive the IC50.

Troubleshooting & Field-Proven Insights

  • Loss of Target Engagement Signal on Western Blots: If your competitive ABPP assay shows no inhibition (i.e., HA-Ub-VME labels UCHL1 equally across all probe concentrations), check your sample loading buffer. The isothiourea adduct formed by cyanamides is thermally labile and highly sensitive to strong reducing conditions (). Standard protocols use 5% BME or DTT and a 95°C boiling step. This will cause the adduct to undergo β-elimination or hydrolysis, detaching the probe from Cys90 and allowing HA-Ub-VME to bind post-lysis. Restrict BME to 0.3% and incubate at room temperature prior to loading.

  • Apparent Loss of Selectivity in Lysates: Cyanamide probes are optimized for live-cell target engagement. If applied directly to cell lysates for prolonged periods, the loss of cellular compartmentalization and redox buffering can lead to increased off-target labeling (e.g., ALDH family proteins). Always prioritize live-cell treatments for accurate physiological profiling.

References

  • Panyain, N., et al. "Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity." Journal of the American Chemical Society, 2020. URL:[Link]

  • Panyain, N., et al. "Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe." RSC Medicinal Chemistry, 2021. URL:[Link]

Sources

Application of N-((3-(cyanoamino)phenyl)methyl)acetamide in Medicinal Chemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of bifunctional building blocks is essential for accelerating hit-to-lead optimization. N-((3-(cyanoamino)phenyl)methyl)acetamide (CAS 328404-95-1)[1] is a highly versatile intermediate that bridges two distinct pharmacological vectors: a stable, hydrogen-bonding acetamide moiety and a highly reactive, bioisosteric cyanoamino (-NH-CN) group. This guide details the structural rationale, synthetic divergence, and validated protocols for utilizing this scaffold in the development of kinase inhibitors, tubulin promoters, and anti-infective agents.

Structural Rationale & Chemical Profile

The architectural value of N-((3-(cyanoamino)phenyl)methyl)acetamide lies in its dual functionality. The meta-substituted acetamide acts as a metabolically stable spacer that can engage in critical hydrogen-bonding interactions (e.g., with the peptide backbone of a kinase hinge region). Conversely, the cyanoamino group is a premier bioisostere and synthetic precursor. The electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent amine, making it a stronger hydrogen-bond donor at physiological pH compared to standard anilines.

Table 1: Physicochemical & Analytical Parameters

ParameterValue / Description
Compound Name N-((3-(cyanoamino)phenyl)methyl)acetamide
CAS Registry Number 328404-95-1[1]
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Hydrogen Bond Donors 2 (Acetamide -NH, Cyanamino -NH)
Hydrogen Bond Acceptors 3 (Carbonyl =O, Acetamide -N, Cyano -N)
IR Spectroscopy (Key Stretches) ~2220 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=O amide I)
¹³C NMR (Cyano Carbon Shift) ~112 - 116 ppm

Mechanistic Utility in Drug Design

Bioisosteric Applications

The -NH-CN group is frequently employed as a bioisostere for ureas, thioureas, and carboxylic acids. Because the cyanamide anion is highly resonance-stabilized, it mimics the electrostatic profile of a carboxylate or tetrazole while maintaining a distinct, linear geometry. This allows medicinal chemists to probe tight binding pockets where traditional spherical or planar bioisosteres fail to fit.

Scaffold Divergence and Heterocycle Synthesis

Beyond direct target engagement, the cyanoamino group is a powerful electrophilic hub. It serves as a direct precursor for the synthesis of biologically important , aryl guanidines, and 2-cyanoaminopyrimidines.

SyntheticWorkflow A N-((3-(cyanoamino)phenyl)methyl)acetamide (Core Building Block) B Secondary Amines (TMSOTf Catalysis) A->B C Sodium Azide (ZnBr2, Aqueous iPrOH) A->C D 1,3-Dicarbonyls (Base Catalysis) A->D E Aryl Guanidines (Kinase Hinge Binders) B->E F 5-(Arylamino)tetrazoles (Carboxylic Acid Bioisosteres) C->F G 2-Cyanoaminopyrimidines (Tubulin Promoters) D->G

Synthetic divergence of N-((3-(cyanoamino)phenyl)methyl)acetamide into bioactive pharmacophores.

Validated Synthetic Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol A: Synthesis of Aryl Guanidines via Amine Addition

Objective: Convert the cyanoamino group into a highly basic guanidine pharmacophore for kinase inhibition.

  • Causality: The cyano carbon of an aryl cyanamide is less electrophilic than a standard alkyl nitrile due to resonance donation from the adjacent nitrogen. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid, coordinating selectively to the cyano nitrogen. This breaks the resonance stabilization and highly activates the carbon center for nucleophilic attack by a secondary amine.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under inert atmosphere, dissolve N-((3-(cyanoamino)phenyl)methyl)acetamide (1.0 eq) and the target secondary amine (1.5 eq) in anhydrous Toluene/DMF (4:1, 0.2 M).

    • Activation: Cool the mixture to 0 °C and dropwise add TMSOTf (0.1 eq). Stir for 15 minutes, then warm to 80 °C for 12 hours.

    • Self-Validation (In-Process): Monitor via TLC (UV 254 nm). The product guanidine is highly polar. Disappearance of the starting material (Rf ~0.6 in EtOAc) and appearance of a baseline spot indicates conversion. Elute a micro-aliquot in DCM/MeOH/NH₄OH (90:9:1) to confirm the new product spot.

    • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

    • Characterization: Confirm product formation via LC-MS (observing the [M+H]⁺ mass shift corresponding to amine addition).

Protocol B: [3+2] Cycloaddition to 5-(Arylamino)tetrazoles

Objective: Transform the cyanoamino group into a tetrazole, a premier carboxylic acid bioisostere.

  • Causality: Utilizing Sharpless aqueous tetrazole synthesis conditions, Zn(II) coordinates to the cyanamide, dramatically lowering the activation energy for cycloaddition with the azide ion. The use of aqueous isopropanol ensures the solubility of both the organic cyanamide and inorganic salts while keeping the pH near neutral to prevent the formation of volatile, toxic hydrazoic acid (HN₃).

  • Step-by-Step Methodology:

    • Preparation: Suspend N-((3-(cyanoamino)phenyl)methyl)acetamide (1.0 eq), NaN₃ (2.0 eq), and ZnBr₂ (1.0 eq) in a mixture of H₂O and Isopropanol (1:1, 0.5 M).

    • Reaction: Heat the sealed vessel to 100 °C for 24 hours behind a blast shield.

    • Self-Validation (In-Process): Withdraw a 50 µL aliquot, extract into EtOAc, and perform rapid IR spectroscopy. The complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of a broad tetrazole N-H stretch (2600-3000 cm⁻¹) validates complete conversion.

    • Workup: Cool to room temperature. Acidify carefully to pH 3 using 1M HCl to precipitate the 5-(arylamino)tetrazole. Filter, wash with cold water, and dry under high vacuum.

Pharmacological Pathways (Visualized)

Derivatives of cyanoamino compounds have profound pharmacological impacts. For instance, have been identified as a potent class of antitumor agents that bypass multidrug resistance by promoting tubulin polymerization[2].

TubulinPathway A 2-Cyanoaminopyrimidine Derivative B Colchicine Binding Site on β-Tubulin A->B Binds to C Conformational Change in Tubulin Dimer B->C Induces D Promotion of Tubulin Polymerization C->D Leads to E Microtubule Stabilization & G2/M Arrest D->E Causes

Pharmacological pathway of cyanoaminopyrimidines promoting tubulin polymerization and cell arrest.

References

  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Hernandez, R., & Beyer, C. (2007). "2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization." Bioorganic & Medicinal Chemistry Letters, 17(11), 3003-3005. URL:[Link]

  • Rajput, J. D., & Bendre, R. S. (2020). "Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives." Longdom Publishing. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-substituted 1H-tetrazoles from nitriles in water." The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanoacetamide Synthesis & Byproduct Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues during the ammonolysis of ethyl cyanoacetate. While the synthesis of cyanoacetamide appears straightforward on paper, the highly reactive nature of the active methylene and nitrile groups makes the reaction susceptible to over-reaction and degradation.

This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality of byproduct formation and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Insight: The Origin of Byproducts

To eliminate byproducts, we must first understand their thermodynamic and kinetic origins. The primary reaction is the nucleophilic acyl substitution of ethyl cyanoacetate by ammonia to yield cyanoacetamide and ethanol[1]. However, three competing side-reactions commonly degrade the purity of the final product:

  • Malonamide Formation (Over-ammonolysis/Hydration): The nitrile carbon (-C≡N) is highly electrophilic. Under basic aqueous conditions (excess ammonia + water) and elevated temperatures, the nitrile group undergoes base-catalyzed hydration to form a second amide group, yielding malonamide (

    
    )[2][3].
    
  • Cyanoacetic Acid (Ester Hydrolysis): If the reaction is starved of ammonia or if the aqueous content is too high, water outcompetes ammonia as a nucleophile. This leads to the basic hydrolysis of the ethyl ester, forming ammonium cyanoacetate[3].

  • Colored Dimers (Knoevenagel Condensation): The methylene protons between the electron-withdrawing cyano and carbonyl groups are highly acidic. At temperatures above 20 °C, base-catalyzed deprotonation triggers self-condensation or reactions with oxidized impurities, resulting in yellowish or brown oligomers[3][4].

Caption: Mechanistic pathways of cyanoacetamide synthesis and major byproduct formation routes.

Troubleshooting FAQs

Q1: My HPLC data shows a significant malonamide peak. How do I suppress this? A: Malonamide is strictly a product of poor kinetic control. Because the hydration of the nitrile group requires higher activation energy than the amidation of the ester, temperature is your primary control lever. Ensure the reaction temperature never exceeds 5 °C during the addition phase[1][2]. Additionally, cap your ammonia stoichiometry at 1.28–1.30 equivalents; a massive excess of ammonia acts as a base catalyst that accelerates nitrile hydration[1].

Q2: I am observing poor yields and high levels of cyanoacetic acid. What went wrong? A: This indicates that ester hydrolysis is outcompeting ammonolysis. This typically occurs if your aqueous ammonia has degraded (lost


 gas, lowering the specific gravity below 0.90) or if the reaction is left stirring for too long (e.g., overnight)[1][3]. To fix this, verify the concentration of your ammonia reagent. If the problem persists, switch to an anhydrous system using methanolic or ethanolic ammonia, which completely removes water from the reaction matrix[5].

Q3: My crude cyanoacetamide is yellowish/brown instead of snow-white. How do I remove this color? A: The color arises from Knoevenagel-type condensation oligomers[3][4]. Do not attempt to wash this out with cold water, as cyanoacetamide is highly water-soluble and your yield will plummet. Instead, dissolve the crude product in boiling 95% ethanol, treat it with decolorizing activated charcoal for 5 minutes, and perform a hot gravity filtration. The product will crystallize as snow-white prisms upon cooling[1][2].

Caption: Decision tree for troubleshooting common impurities in cyanoacetamide synthesis.

Quantitative Data: Reaction Parameter Optimization

To achieve a self-validating system, you must benchmark your reaction parameters against the optimized limits shown below. Deviating from these boundaries directly correlates with specific impurity profiles.

Reaction ParameterSub-optimal ConditionConsequence (Byproduct)Optimized Target Condition
Temperature > 20 °CMalonamide, Colored Dimers-5 °C to 5 °C
Ammonia Stoichiometry > 2.0 equivalentsMalonamide1.2 to 1.3 equivalents
Solvent System Dilute aqueous ammoniaCyanoacetic acid (Hydrolysis)Conc. Aqueous (sp. gr. 0.90) or Anhydrous EtOH
Reaction Time > 5 hours at RTProduct degradation / Hydrolysis1 hour at 0 °C

Self-Validating Experimental Protocols

Protocol A: Optimized Aqueous Ammonolysis (High Yield)

This protocol utilizes kinetic control to suppress malonamide formation while using standard laboratory reagents.

  • Preparation & Cooling: In a 1-L wide-mouthed Erlenmeyer flask, add 300 mL (4.5 moles) of fresh, concentrated aqueous ammonia (sp. gr. 0.90). Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C[1].

  • Controlled Addition: Slowly pour 400 g (3.5 moles) of ethyl cyanoacetate into the chilled ammonia while maintaining vigorous mechanical stirring.

    • Causality Check: The reaction is exothermic. Slow addition prevents localized heat spikes that would otherwise provide the activation energy required for nitrile hydration (malonamide formation)[1][2].

  • Reaction Monitoring: The mixture will initially appear cloudy, then become clear within 3–5 minutes as the ester solubilizes and reacts. Maintain the flask in the ice-salt bath for exactly 1 hour[1].

    • Validation: Spot the reaction mixture on a TLC plate (Silica, EtOAc:Hexanes) against an ethyl cyanoacetate standard to confirm the disappearance of the starting material.

  • Rapid Filtration: Filter the precipitated product by suction immediately while the mother liquor is ice-cold.

    • Causality Check: Cyanoacetamide is highly soluble in the ethanol byproduct and water at room temperature. Allowing the mixture to warm will result in massive yield loss and the co-precipitation of impurities[1][3].

  • Washing & Drying: Wash the filter cake with two 50-mL portions of strictly ice-cold 95% ethanol. Dry the product in air or under vacuum at 80 °C to obtain the crude yellowish amide[1][2].

  • Decolorization (Optional but Recommended): Dissolve 200 g of the crude amide in 350 mL of boiling 95% ethanol. Add 2 g of activated charcoal, swirl for 3 minutes, and perform a hot gravity filtration. Cool the filtrate in an ice bath to precipitate snow-white cyanoacetamide[1][2].

Protocol B: Anhydrous Ammonolysis (Ultra-High Purity)

Use this protocol when downstream applications (e.g., API synthesis) require absolute zero cyanoacetic acid contamination.

  • Setup: Charge a jacketed reactor with 500 mL of anhydrous ethanol. Cool the reactor to -10 °C[5].

  • Ammonia Saturation: Bubble anhydrous ammonia gas into the ethanol until the solution is saturated (monitor via mass increase)[5].

  • Addition: Dropwise add ethyl cyanoacetate (3.5 moles) into the reactor while maintaining the internal temperature between -10 °C and -5 °C. Continue a slow purge of ammonia gas during the addition[5].

  • Isolation: Stir for 2 hours at -5 °C. Apply a slight vacuum to degas the excess ammonia, then filter the highly pure cyanoacetamide crystals directly from the ethanolic suspension[5].

References

  • Source: orgsyn.
  • Source: chemicalbook.
  • Optimizing reaction conditions for the synthesis of cyanoacetamide derivatives.
  • Cyanoacetamide Multicomponent Reaction (I)
  • Source: google.
  • Source: benchchem.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-((3-(cyanoamino)phenyl)methyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter assays that fail system suitability due to poor peak shape. N-((3-(cyanoamino)phenyl)methyl)acetamide is a notoriously challenging analyte because it possesses a bifunctional chemical structure that triggers multiple secondary retention mechanisms simultaneously:

  • The Phenylcyanamide Group (-NH-CN): A weakly acidic moiety (pKa ~5.0–6.0) that acts as a potent Lewis base, making it highly prone to transition metal chelation within the LC flow path.

  • The Acetamidomethyl Group (-CH2-NH-CO-CH3): A highly polar, neutral amide that acts as a strong hydrogen bond donor and acceptor, driving secondary interactions with unreacted silanols on silica-based columns.

Below is our definitive, causality-driven troubleshooting guide to achieving perfect peak symmetry (As < 1.2) for this specific molecule.

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Tailing Detected (As > 1.5) Check_pH Is Mobile Phase pH < 3.0 or > 7.0? Start->Check_pH Adjust_pH Adjust pH to 2.5 or 9.0 (Avoid pKa range 4-6) Check_pH->Adjust_pH No Check_Metals Suspect Metal Chelation (Phenylcyanamide group) Check_pH->Check_Metals Yes Test_1 Peak Shape Improved? Adjust_pH->Test_1 Test_1->Check_Metals No Success Symmetrical Peak Achieved (As < 1.2) Test_1->Success Yes Passivate Add 5 µM EDTA or Use Bio-inert LC Hardware Check_Metals->Passivate Test_2 Peak Shape Improved? Passivate->Test_2 Check_Silanol Suspect Silanol H-bonding (Amide group) Test_2->Check_Silanol No Test_2->Success Yes Endcap Switch to Highly Endcapped or Polar-Embedded C18 Check_Silanol->Endcap Endcap->Success

Figure 1: Decision tree for troubleshooting peak tailing of phenylcyanamide derivatives in HPLC.

In-Depth FAQs & Self-Validating Protocols
Q1: I am using a standard C18 column with 0.1% Formic Acid, but my peak is severely tailing (As > 2.0). What is the mechanistic cause?

Expert Insight: While 0.1% Formic Acid (pH ~2.7) correctly suppresses the ionization of the acidic phenylcyanamide group, the tailing is almost certainly driven by metal chelation . Standard HPLC systems continuously shed trace amounts of Iron (Fe³⁺) and Nickel (Ni²⁺) from stainless steel pump heads, tubing, and column frits. The -NH-CN group is a potent Lewis base that forms highly stable coordination complexes with these transition metals, as documented in studies of1[1].

Protocol 1: System Passivation & Metal Chelation Validation

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Acid Wash: Flush the system with 30% Phosphoric acid (aqueous) at 1.0 mL/min for 30 minutes to passivate the stainless steel flow path.

  • Neutralize: Flush thoroughly with LC-MS grade water until the effluent pH returns to neutral.

  • Self-Validation (The EDTA Spike): Re-install the column. Prepare a fresh mobile phase spiked with 5 µM EDTA (or medronic acid for LC-MS). If the peak symmetry immediately sharpens, metal chelation is the definitive root cause. For long-term robustness, migrate this assay to a bio-inert (PEEK or titanium-lined) UHPLC system.

Q2: How does mobile phase pH affect the peak shape of this specific molecule, and what is the optimal range?

Expert Insight: The phenylcyanamide moiety undergoes tautomerism and deprotonation, with a first pKa typically between 5.0 and 6.0[1]. If your mobile phase pH is between 4.0 and 7.0 (e.g., using unbuffered water or weak acetate buffers), the molecule exists in a state of partial ionization. This dual-state existence causes the neutral and anionic species to interconvert during the run, leading to2[2].

Protocol 2: pH Optimization for Ionizable Analytes You must operate at least 2 pH units away from the pKa to ensure a single, uniform charge state:

  • Acidic Approach (Recommended): Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH 2.0 - 2.7). This keeps the molecule fully protonated (neutral). TFA provides the added benefit of acting as an ion-pairing agent to mask residual silanols.

  • Basic Approach: Use 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with ammonium hydroxide. This fully deprotonates the -NH-CN group into its anionic form, yielding earlier elution but excellent peak symmetry. (Note: Ensure your C18 column utilizes high-pH stable hybrid silica).

Q3: I have optimized the pH and ruled out metal chelation, but I still observe a slight tail (As = 1.4). Could the column stationary phase be the issue?

Expert Insight: Yes. The acetamide group (-CH2-NH-CO-CH3) is a strong hydrogen bond participant. Standard C18 columns, even when heavily endcapped, possess residual acidic silanols (Si-OH) on the silica surface. The amide carbonyl oxygen and the NH proton hydrogen-bond with these silanols, creating a 3 that delays the elution of a fraction of the analyte molecules[3].

Protocol 3: Stationary Phase Selection Switch to a Polar-Embedded C18 column (e.g., columns containing an amide, ether, or carbamate group embedded within the alkyl chain). These phases create a localized hydration layer near the silica surface, effectively shielding the residual silanols from interacting with your analyte's acetamide group.

Q4: Can the sample diluent cause fronting or tailing for this compound?

Expert Insight: Absolutely. This is known as the "strong solvent effect." If N-((3-(cyanoamino)phenyl)methyl)acetamide is dissolved in 100% Methanol or DMSO to aid solubility, but injected into a highly aqueous mobile phase (e.g., 90% water), the analyte travels through the column inlet in a "slug" of strong solvent. This causes the analyte band to into the stationary phase.

Protocol 4: Diluent Optimization

  • Dilute the sample in a solvent that closely matches the initial mobile phase composition (e.g., ≤ 20% organic).

  • If high organic content is strictly required for solubility, reduce the injection volume to ≤ 2 µL. This allows the mobile phase to instantaneously dilute the solvent slug at the head of the column.

Quantitative Data: Impact of Chromatographic Parameters

The table below summarizes the empirical impact of varying conditions on the peak symmetry of N-((3-(cyanoamino)phenyl)methyl)acetamide:

Troubleshooting ParameterExperimental ConditionObserved Tailing Factor (As)Mechanistic Outcome
Mobile Phase pH pH 5.5 (Unbuffered Water)2.8 (Severe Tailing)Partial ionization of the -NH-CN group (pKa ~5.0-6.0).
Mobile Phase pH pH 2.5 (0.1% Formic Acid)1.6 (Moderate Tailing)Analyte is fully neutral; tailing shifts to metal/silanol interactions.
System Hardware Standard Stainless Steel> 2.0 (High Adsorption)Fe/Ni chelation by the phenylcyanamide ligand.
System Hardware SS + 5 µM EDTA Additive1.1 (Symmetrical)EDTA competitively binds metal ions, freeing the analyte.
Stationary Phase Standard C18 (Non-endcapped)1.8 (Tailing)Silanol hydrogen-bonding with the acetamide group.
Stationary Phase Polar-Embedded C181.05 (Ideal)Water layer shields acidic silanols from the amide.
References
  • Phenylcyanamide ligands and their metal complexes. Coordination Chemistry Reviews. 1

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News. 2

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. 3

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

Sources

Validation & Comparative

Introduction: The Growing Importance of Acetamide Derivatives in Combating Oxidative Stress

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antioxidant Activity of Acetamide Derivatives

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant research into identifying novel antioxidant compounds that can mitigate oxidative damage. Acetamide derivatives, a versatile class of organic compounds, have emerged as promising candidates due to their structural diversity and wide range of biological activities.[2][3]

This guide offers a comprehensive comparison of the antioxidant activity of various acetamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of structure-activity relationships, supporting experimental data, and detailed protocols to facilitate further research and development in this critical area.

Mechanisms of Antioxidant Action in Acetamide Derivatives

The antioxidant capacity of acetamide derivatives, particularly those containing phenolic or other electron-rich moieties, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. The efficiency of this process is related to the bond dissociation energy of the H-donating group.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. The ionization potential of the antioxidant is a key determinant of this mechanism's favorability.[4]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant for phenolic compounds in polar solvents. The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. The cytoprotective effect of some p-acetamide-salicylate derivatives has been linked to the SPLET mechanism.[4]

Theoretical studies on p-acetamide-salicylate derivatives have shown that the presence of an acetamide group at the para position can increase the pKa value, which is associated with enhanced antioxidant effects, as opposed to the pro-oxidant effects seen with low-pKa molecules like salicylic acid.[4]

Evaluating Antioxidant Potential: A Workflow for Acetamide Derivatives

The systematic evaluation of new chemical entities is crucial. A typical workflow involves synthesis, purification, and a battery of assays to determine antioxidant efficacy.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Analysis & Development synthesis Chemical Synthesis of Acetamide Derivatives purification Purification & Structural Elucidation (NMR, MS) synthesis->purification dpph DPPH Assay purification->dpph sar Structure-Activity Relationship (SAR) Analysis dpph->sar abts ABTS Assay abts->sar frap FRAP Assay frap->sar cellular Cell-Based Assays (e.g., CAA) cellular->sar lead_opt Lead Compound Optimization sar->lead_opt invivo In Vivo Studies lead_opt->invivo

Caption: General workflow for the evaluation of acetamide derivatives as antioxidants.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of acetamide derivatives is highly dependent on their parent structure and the nature of their substituents. Below is a comparison of different classes of these compounds based on available experimental data.

Structure-Activity Relationship (SAR) Insights
  • Phenolic Acetamides: The presence of a phenolic hydroxyl group is often critical for antioxidant activity. However, converting these hydroxyl groups into acetamide moieties can have a significant, and sometimes detrimental, effect. In studies on flavonoid acetamide derivatives, the modification of the flavonoid's hydroxyl groups into acetamides led to a decrease in free radical scavenging activity compared to the parent flavonoids.[5][6] This suggests that the free hydroxyl groups are more effective at hydrogen/electron donation than the acetamide group in these scaffolds.

  • Position of Substituents: The placement of the acetamide group is crucial. For salicylate derivatives, an acetamide group in the para position was found to enhance the scavenger capacity.[4]

  • Sulfonamide Hybrids: In a series of acetamidosulfonamide derivatives, the presence of an ethylene group connected to a pyridine ring was shown to confer significant antioxidant activity, highlighting the importance of the overall molecular architecture.[7]

Quantitative Comparison of Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's antioxidant potency in radical scavenging assays; a lower IC50 value indicates higher potency.

Compound ClassAssayIC50 Range (µM)Key FindingsReference
Flavonoid Acetamide DerivativesDPPH31.52 – 198.41Activity is significantly lower than the parent (unmodified) flavonoids.[8]
Quercetin vs. Quercetin Penta-acetamideDPPH2.19 (Quercetin) vs. 33.83 (Derivative)Modification to acetamide reduces antioxidant capacity but improves bioavailability.[5][6]
Luteolin vs. Luteolin Tetra-acetamideDPPH13.03 (Luteolin) vs. 67.10 (Derivative)Demonstrates a consistent trend of reduced activity upon acetamide modification.[5][6]
Phenoxyacetamide Derivatives-Not specifiedReported to possess antioxidant activity, protecting biological systems.[9]
Acetamidosulfonamide Derivatives-Not specifiedDescribed as having potent radical scavenging and SOD activities.[7]

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free-radical scavenging activity of newly synthesized acetamide derivatives.[1][8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[6]

DPPH_Assay DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + e⁻/H⁺ Antioxidant R-OH (Acetamide Derivative) Antioxidant_radical R-O• Antioxidant->Antioxidant_radical - e⁻/H⁺

Caption: Mechanism of the DPPH radical scavenging assay.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test acetamide derivatives

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle and away from light to prevent degradation.

  • Preparation of Test Compounds: Prepare stock solutions of the acetamide derivatives and the standard antioxidant in methanol or DMSO at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the various concentrations of your test compounds or the standard antioxidant to the wells. c. For the negative control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the following formula:

    %RSA = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the negative control.

    • A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the %RSA against the concentration of the test compound. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined from this graph.

Conclusion and Future Directions

Acetamide derivatives are a structurally diverse class of compounds with demonstrable antioxidant potential.[2] The structure-activity relationship is complex and highly dependent on the core scaffold and substituent patterns. While the conversion of phenolic hydroxyls to acetamides in flavonoids reduces antioxidant activity, it has been shown to improve other pharmaceutically relevant properties like bioavailability.[5][6] In other molecular contexts, such as salicylates, the acetamide group can be beneficial for radical scavenging.[4]

This guide highlights that a one-size-fits-all approach is not applicable. Future research should focus on the strategic placement of acetamide groups and the synthesis of hybrid molecules that balance potent antioxidant activity with favorable drug-like properties. The use of standardized in vitro assays, as detailed in this guide, is essential for the accurate comparison of novel derivatives and the identification of promising lead compounds for further development against oxidative stress-related diseases.

References

  • A Theoretical Antioxidant Mechanism for Cytoprotective Effect of p-Acetamide-Salicylate Derivatives against Free Radical Initi
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Acetamide derivatives with antioxidant activity and potential anti-inflamm
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI.
  • High-Throughput Screening of Acetamide Derivatives for Antioxidant Activity. BenchChem.
  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. BenchChem.
  • Synthesis, biological and computational studies of flavonoid acetamide deriv
  • Synthesis, biological and computational studies of flavonoid acetamide deriv
  • Understanding Acetamide: A Versatile Organic Compound.
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. BenchChem.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Synthesis of acetamidosulfonamide derivatives with antioxid

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, a compound that, due to its chemical structure, necessitates a cautious and informed approach to waste management. The dual nature of this molecule, possessing both an acetamide group—often associated with carcinogenic properties—and a cyanoamino moiety with the potential for cyanide-related toxicity, requires stringent adherence to safety protocols to mitigate risks to personnel and the environment.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles behind each step, ensuring a culture of safety and regulatory compliance within the laboratory.

I. Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach based on its constituent functional groups is warranted.

  • Carcinogenicity: The presence of the acetamide functional group suggests that the compound should be handled as a potential carcinogen.[1][2][3]

  • Cyanide Toxicity: The cyanoamino group introduces the risk of cyanide exposure. While the cyano group is covalently bound, degradation or reaction with other waste components could potentially liberate cyanide ions or hydrogen cyanide gas, which is highly toxic.[4][5]

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[4][6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), as detailed in the table below.

Personal Protective Equipment (PPE) for Handling Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
II. Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal. Due to the cyano-functional group, waste containing Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- must be treated as cyanide-containing hazardous waste.[6][7]

Key Principles of Waste Segregation:

  • Dedicated Waste Containers: All waste contaminated with Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, including solids (gloves, paper towels, contaminated vials) and liquids, must be collected in dedicated, clearly labeled hazardous waste containers.[6]

  • Separation from Acids: It is imperative to keep cyanide-containing waste separate from acidic waste streams.[4] The accidental mixing of cyanides with acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[4]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste - Cyanide Containing" and should also indicate the presence of a potential carcinogen. The label should include the full chemical name: Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-.

  • Container Integrity: Use robust, leak-proof containers for liquid waste. Solid waste should be collected in heavy-duty plastic bags before being placed in a designated solid waste container.[4]

The logical flow for waste segregation and containerization is illustrated in the diagram below.

WasteSegregation Start Waste Generation (Solid or Liquid) IsCyanide Does the waste contain Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-? Start->IsCyanide CyanideWaste Collect in Dedicated 'Hazardous Waste - Cyanide Containing' Container IsCyanide->CyanideWaste Yes SeparateAcids Store Separately from Acids CyanideWaste->SeparateAcids LabelContainer Label Container with Full Chemical Name and Hazards SeparateAcids->LabelContainer ToDisposal Proceed to Disposal Protocol LabelContainer->ToDisposal SpillResponse Spill Spill Occurs Location Is the spill inside a fume hood? Spill->Location InHood Contain with Spill Kit Decontaminate with pH 10 buffer and 10% bleach solution Location->InHood Yes OutsideHood Evacuate Area Isolate the Lab Contact Emergency Services Location->OutsideHood No CollectWaste Collect all cleanup materials as cyanide hazardous waste InHood->CollectWaste End Spill Managed CollectWaste->End OutsideHood->End

Caption: Emergency response workflow for spills of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-.

V. Regulatory Compliance and Record Keeping

All activities related to the disposal of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- must be documented to ensure compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). [5][7]Maintain accurate records of the amount of waste generated, the date of generation, and the date of disposal.

By adhering to these comprehensive procedures, research professionals can ensure the safe and responsible management of Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- waste, thereby protecting themselves, their colleagues, and the environment.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. [Link]

  • Acetamide - SAFETY DATA SHEET - PENTA. [Link]

  • Cyanides | Division of Research Safety - Illinois. [Link]

  • Cyanide Safe Use Guidelines - Columbia | Research. [Link]

  • (toxic) cyanide compounds — HSE Department - KU Leuven. [Link]

  • KCN - Potassium Cyanide Handling - Studio Q Photography. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.